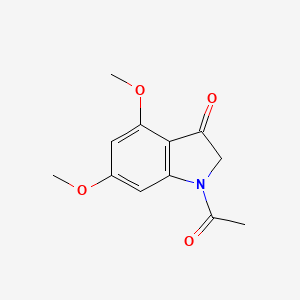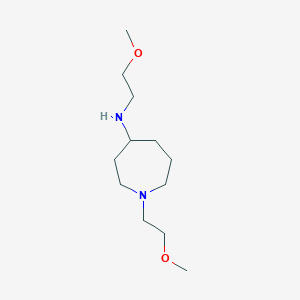
N,1-Bis(2-methoxyethyl)azepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Bis(2-methoxyethyl)azepan-4-amine: is an organic compound with the molecular formula C12H26N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing ring, and features two methoxyethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Bis(2-methoxyethyl)azepan-4-amine typically involves the reaction of azepane with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N,1-Bis(2-methoxyethyl)azepan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N,1-Bis(2-methoxyethyl)azepan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,1-Bis(2-methoxyethyl)azepan-4-amine involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form specific chemical bonds and undergo reactions that influence biological or chemical processes. The exact molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.
Comparison with Similar Compounds
N,N-Bis(2-methoxyethyl)amine: Similar in structure but lacks the azepane ring.
N,N-Dimethyl-4-azepanamine: Contains a dimethyl group instead of methoxyethyl groups.
N,N-Bis(2-ethoxyethyl)amine: Features ethoxyethyl groups instead of methoxyethyl groups.
Uniqueness: N,1-Bis(2-methoxyethyl)azepan-4-amine is unique due to the presence of both the azepane ring and the methoxyethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these characteristics.
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
N,1-bis(2-methoxyethyl)azepan-4-amine |
InChI |
InChI=1S/C12H26N2O2/c1-15-10-6-13-12-4-3-7-14(8-5-12)9-11-16-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
DGHHNXBFABNTIG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCCN(CC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




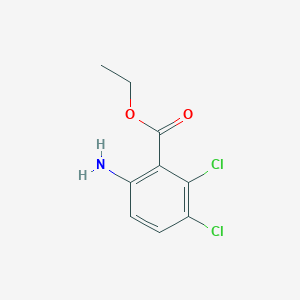
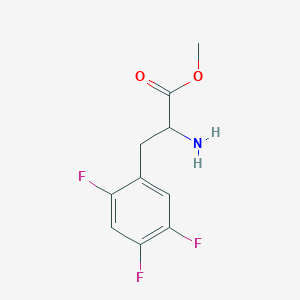

![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)
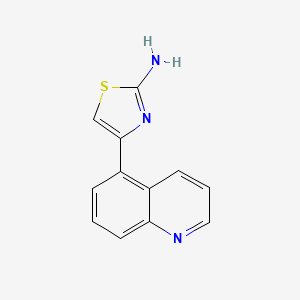
![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
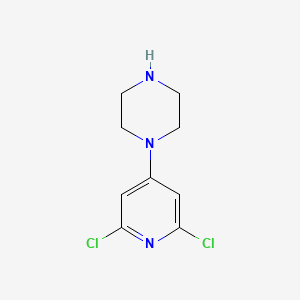
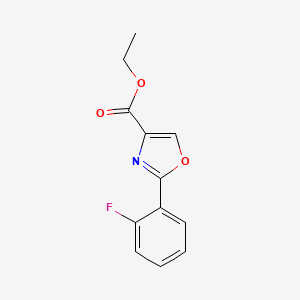
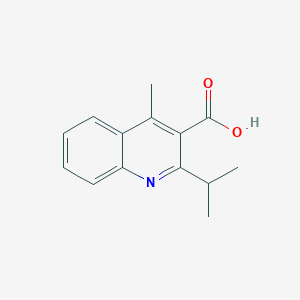
![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)
